Antimicrobial Potency of the Core Scaffold
No direct head-to-head antimicrobial data exists for the target compound. However, a closely related series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives, synthesized from the same pyrimidine precursor, exhibit a range of activities against Gram-positive and Gram-negative bacteria. One derivative (Compound 6r) showed potent broad-spectrum antibacterial activity, with one member of the class demonstrating twice the activity of ampicillin against B. subtilis [1]. The target compound, lacking the hydrazone side-chain, cannot be assumed to match this activity, but this constitutes the strongest available class-level evidence for the 4-methyl-6-phenylpyrimidine-2-yl scaffold.
| Evidence Dimension | In vitro antibacterial activity (Class-level inference based on hydrazone derivatives of the core scaffold) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Ampicillin: MIC reference; best-in-class derivative (Compound 6r) showed 2x activity of ampicillin against B. subtilis [1]. |
| Quantified Difference | Insufficient data for direct quantification; class-level SAR indicates potential for activity. |
| Conditions | MIC (Minimum Inhibitory Concentration) assay against B. subtilis MTCC 121, S. aureus MTCC 96, E. coli MTCC 1652, P. aeruginosa MTCC 741. |
Why This Matters
This provides the only published evidence for the biological potential of the 4-methyl-6-phenylpyrimidin-2-yl core, highlighting the need for specific profiling before procurement for antimicrobial screening.
- [1] Kamal, R.; Kumar, R.; Kumar, V.; Bansal, K.K.; Sharma, P.C. Synthesis, Anthelmintic and Antimicrobial Evaluation of New 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines. ChemistrySelect 2019, 4 (2), 713–717. View Source
